molecular formula C8H6N2OS B082732 2-Mercapto-4(3H)-quinazolinone CAS No. 13906-09-7

2-Mercapto-4(3H)-quinazolinone

Cat. No. B082732
CAS RN: 13906-09-7
M. Wt: 178.21 g/mol
InChI Key: PUPFOFVEHDNUJU-UHFFFAOYSA-N
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Description

2-Mercapto-4(3H)-quinazolinone (MQ) is a heterocyclic organic compound that has recently been gaining attention due to its unique properties and potential applications. MQ is a sulfur-containing quinazolinone derivative that has been studied for its ability to act as a bioactive agent and its potential as a therapeutic agent. In

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Properties :

    • Vibrational Spectroscopy : The compound's FTIR and FT-Raman spectra have been recorded, and density functional theory (DFT) has been used to obtain optimized geometry, frequency, and intensity of vibrational bands. This helps in understanding the molecular structure and properties of 2-Mercapto-4(3H)-quinazolinone (Prabavathi & Senthil Nayaki, 2014).
  • Biological and Pharmacological Activities :

    • Monoamine Oxidase Inhibitors : Derivatives of this compound have been synthesized and evaluated as potential inhibitors of human monoamine oxidase enzymes, suggesting their potential use in treating neurodegenerative disorders such as Parkinson's disease (Qhobosheane et al., 2018).
    • Antitumor Activities : Certain derivatives have shown promising in vitro antitumor activity against a range of cancer cell lines, including lung, CNS, and breast cancer cells, indicating their potential as therapeutic agents (El-Azab et al., 2017).
    • Anti-inflammatory and Analgesic Activities : Synthesized derivatives have been assessed for their in vivo anti-inflammatory and analgesic activities, as well as in vitro inhibition of cyclooxygenase COX-1/COX-2, suggesting potential for developing new anti-inflammatory and analgesic drugs (Abdel-Aziz et al., 2016).
  • Chemical Synthesis and Material Science :

    • Synthesis of Novel Complexes : this compound has been used to synthesize various metal complexes, which could have implications in material science and catalysis (Gupta & Dikshit, 1985).
    • Green Chemistry : It has been involved in green chemistry applications, such as the synthesis of Quinazolinone derivatives using β-cyclodextrin in an aqueous medium, promoting environmentally friendly synthetic routes (Puligilla et al., 2022).
  • Microbial and Antiviral Activities :

    • Antimicrobial and Antifungal Activities : Certain derivatives have shown significant antibacterial, antifungal, and anti-HIV activities, indicating their potential as antimicrobial and antiviral agents (Alagarsamy et al., 2004).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFOFVEHDNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160880
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13906-09-7
Record name 2-Mercapto-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-thioxoquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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